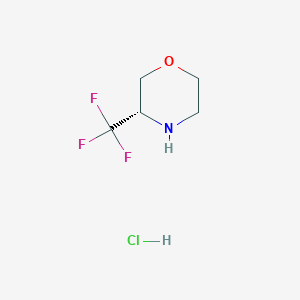

(S)-3-(Trifluoromethyl)morpholine hydrochloride

Descripción general

Descripción

“(S)-3-(Trifluoromethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO . It is a building block used in the synthesis of various pharmaceutical and chemical products .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of significant research. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The molecular structure of “(S)-3-(Trifluoromethyl)morpholine hydrochloride” consists of a morpholine ring with a trifluoromethyl group attached . The trifluoromethyl group is an important functional group in pharmaceuticals and agrochemicals .Chemical Reactions Analysis

Trifluoromethylation is a key reaction in the synthesis of trifluoromethyl-containing compounds. This process involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . Recent advances in trifluoromethylation have been made, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Aplicaciones Científicas De Investigación

- Application : Researchers have developed a visible-light-induced cycloaddition reaction using N-tosylhydrazones and trifluoromethyl ketones. This method synthesizes trifluoromethyl (spiro)-epoxides with contiguous quaternary centers under metal-free and catalyst-free conditions. These compounds find applications in drug derivative modification and gram-scale synthesis. Additionally, the obtained epoxides can be efficiently converted into other valuable building blocks, such as trifluoroacetone analogues .

- Application : Recent advances in trifluoromethylation focus on carbon-centered radical intermediates. Researchers explore methods to introduce trifluoromethyl groups into organic molecules, enhancing their properties and applications .

- Application : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, serve as starting materials for synthesizing diverse fluorinated compounds through selective C–F bond activation. This approach expands the toolbox for creating fluorinated molecules with unique properties .

Visible-Light-Mediated Synthesis of Trifluoromethyl (Spiro)-Epoxides

Radical Trifluoromethylation

C–F Bond Functionalization

Mecanismo De Acción

Target of Action

It is known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of (S)-3-(Trifluoromethyl)morpholine hydrochloride involves the trifluoromethyl group. This group is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with other compounds, which can undergo an intramolecular single electron transfer (SET) reaction under certain conditions .

Biochemical Pathways

The biochemical pathways affected by (S)-3-(Trifluoromethyl)morpholine hydrochloride are related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Pharmacokinetics

The trifluoromethyl group is known to play an important role in pharmaceuticals, suggesting that it may influence the adme properties of the compound .

Result of Action

The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-(Trifluoromethyl)morpholine hydrochloride. For example, light conditions can influence the reactions involving trifluoromethyl-containing compounds . .

Direcciones Futuras

The future directions of research on “(S)-3-(Trifluoromethyl)morpholine hydrochloride” and similar compounds are likely to focus on further understanding their synthesis, properties, and potential applications. The trifluoromethyl group is becoming increasingly important in various fields, suggesting that research in this area will continue to grow .

Propiedades

IUPAC Name |

(3S)-3-(trifluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRHIUJBMHGLQ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Trifluoromethyl)morpholine hydrochloride | |

CAS RN |

2193052-15-0 | |

| Record name | (3S)-3-(trifluoromethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2623923.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2623929.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)

![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)